2-methoxy-5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions. The products of these reactions can provide valuable information about the structure and properties of the original compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications
Application in Photodynamic Therapy
The benzenesulfonamide derivative has potential applications in photodynamic therapy (PDT), especially for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis and characterization of a zinc(II) phthalocyanine substituted with a benzenesulfonamide derivative. The compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation, making it a strong candidate for Type II photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Spectroscopic and Photophysicochemical Properties
The spectroscopic and photophysicochemical properties of zinc(II) phthalocyanine with benzenesulfonamide substituents were investigated by Öncül, Öztürk, and Pişkin (2021, 2022). These studies highlighted the potential of these compounds in photocatalytic applications due to their photosensitizing abilities, which are significant for photophysical and photochemical properties (Öncül, Öztürk, & Pişkin, 2021), (Öncül, Öztürk, & Pişkin, 2022).
Polymerization Catalysts
The use of benzenesulfonamide derivatives in polymerization was explored by Skupov et al. (2007). They synthesized palladium aryl sulfonate phosphine catalysts incorporating benzenesulfonamide for the copolymerization of acrylates with ethene. This application demonstrates the compound's relevance in the field of polymer chemistry and industrial applications (Skupov et al., 2007).
Potential in Anti-HIV and Antifungal Applications
Compounds bearing the benzenesulfonamide moiety, like those synthesized by Zareef et al. (2007), showed promise in anti-HIV and antifungal activities. This indicates potential pharmaceutical applications for benzenesulfonamide derivatives in treating infectious diseases (Zareef et al., 2007).
Role in Synthesis of Pharmacologically Active Compounds
The synthesis of novel pharmacologically active sulfamethoxazole polymers, which included benzenesulfonamide derivatives, was reported by Thamizharasi, Vasantha, and Reddy (2002). These compounds demonstrated significant anti-microbial activity, highlighting their importance in pharmaceutical research (Thamizharasi, Vasantha, & Reddy, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-6-9-17(25-3)18(11-13)26(23,24)20-15-8-7-14(2)16(12-15)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHZMVXCUQFREJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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